![molecular formula C8H11FN2O B1415836 (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol CAS No. 2187435-45-4](/img/structure/B1415836.png)
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol
Overview
Description
“(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol” is a chemical compound with the CAS Number: 2187435-45-4 . It has a molecular weight of 170.19 . The compound is a solid-crystal at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11FN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11) . This code provides a unique identifier for the compound and can be used to generate its molecular structure .Physical And Chemical Properties Analysis
“(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol” is a solid-crystal at ambient temperature . It has a molecular weight of 170.19 .Scientific Research Applications
Chemical Synthesis and Characterization
A catalyst-free domino reaction involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine has been developed to synthesize compounds related to (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol, which exhibit significant bioactivity against Myzus persicae (Yu Zhao et al., 2020). This synthesis process is performed under reflux conditions in methanol, highlighting the versatile reactivity of related N-heteroaryl compounds in organic synthesis.
Material Science and Ligand Exchange
Research on ligand exchange reactions has shown that complexes involving alcohols more acidic than methanol can yield binuclear and trinuclear complexes, indicating the potential of (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol derivatives in the development of novel organometallic compounds (Rafael A. Adrian et al., 2004). Such research provides a foundation for exploring the applications of these compounds in catalysis and material science.
Advanced Functional Materials
The study of hydrogen-bonded clusters of 2-fluoropyridine with methanol provides insights into the weak hydrogen bond interactions through aromatic hydrogen, which can be relevant for understanding the interactions involving (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol in supramolecular chemistry (Y. Nibu et al., 2006). This research aids in the design of advanced functional materials with specific binding properties.
Fluorescence Studies
A novel receptor developed for detecting trace water content in methanol demonstrates significant color change and fluorescence enhancement upon interaction with water, suggesting potential applications of (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol derivatives in developing chemosensors and fluorescence-based analytical techniques (U. Fegade et al., 2015).
Catalysis and Renewable Resources
A study on the direct conversion of ethylene glycol to methanol over a Pd/Fe2O3 co-precipitated catalyst opens avenues for the use of (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol and its derivatives in catalytic processes aimed at producing methanol from renewable resources, showcasing the potential for diversification in natural resources for energy production (Cheng-Tar Wu et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
[4-(ethylamino)-6-fluoropyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWAMPCJPWPKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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